N,N'-cyclohexane-1,4-diylbis(2-phenoxybutanamide)
Overview
Description
N,N’-cyclohexane-1,4-diylbis(2-phenoxybutanamide) is a synthetic compound known for its role as an integrated stress response inhibitor
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-cyclohexane-1,4-diylbis(2-phenoxybutanamide) involves the reaction of cyclohexane-1,4-diamine with 2-phenoxybutanoyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N,N’-cyclohexane-1,4-diylbis(2-phenoxybutanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N,N’-cyclohexane-1,4-diylbis(2-phenoxybutanamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting the integrated stress response, which is crucial in cellular stress management.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, traumatic brain injuries, and cognitive enhancement.
Industry: Utilized in the development of new materials and as a stabilizer in various industrial processes
Mechanism of Action
The compound exerts its effects by inhibiting the phosphorylation of eukaryotic initiation factor 2 (eIF2α), a key player in the integrated stress response. By preventing this phosphorylation, the compound helps maintain protein synthesis and cellular function under stress conditions. It binds to eIF2B, stabilizing its active form and enhancing its ability to counteract the effects of eIF2α phosphorylation .
Comparison with Similar Compounds
Similar Compounds
trans-N,N’-1,4-Cyclohexanediylbis(2-(4-chlorophenoxy)acetamide): Another integrated stress response inhibitor with similar structural features.
N,N’-1,4-Cyclohexanediylbis(methylene)bis(2-(1-aziridinyl)acetamide): A compound with similar cyclohexane-1,4-diyl core but different functional groups
Uniqueness
N,N’-cyclohexane-1,4-diylbis(2-phenoxybutanamide) stands out due to its specific inhibition of eIF2α phosphorylation and its ability to cross the blood-brain barrier, making it particularly valuable in neurological research and potential therapeutic applications .
Properties
IUPAC Name |
2-phenoxy-N-[4-(2-phenoxybutanoylamino)cyclohexyl]butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O4/c1-3-23(31-21-11-7-5-8-12-21)25(29)27-19-15-17-20(18-16-19)28-26(30)24(4-2)32-22-13-9-6-10-14-22/h5-14,19-20,23-24H,3-4,15-18H2,1-2H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDCXNKHQBOCER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCC(CC1)NC(=O)C(CC)OC2=CC=CC=C2)OC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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